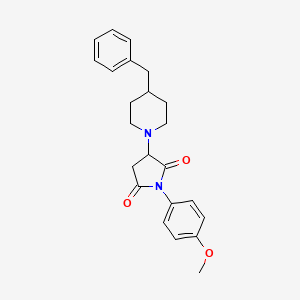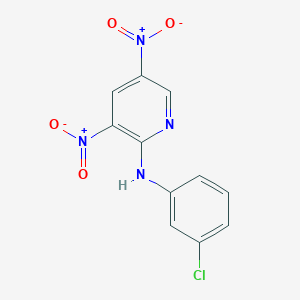
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally due to its stimulant properties. However, its potential as a research tool has been explored in recent years due to its unique properties and mechanism of action.
作用机制
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione acts by inhibiting the reuptake of dopamine and serotonin and increasing their release. This leads to increased levels of these neurotransmitters in the synapse, resulting in enhanced signaling and activation of their respective receptors. This mechanism of action is similar to that of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, alertness, and increased energy. However, its use has been associated with adverse effects such as insomnia, anxiety, and nausea.
实验室实验的优点和局限性
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its ability to selectively release dopamine and serotonin and its relatively low toxicity compared to other stimulants. However, its use in research is limited by its potential for abuse and the lack of standardized protocols for its administration and dosing.
未来方向
Future research on 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione could focus on its potential as a therapeutic agent for conditions such as depression and addiction. It could also be used to study the role of dopamine and serotonin in the regulation of various physiological processes, including appetite and sleep. Additionally, further studies could explore the development of novel analogs of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and mechanisms of action that have been studied extensively in scientific research. Its potential as a research tool and therapeutic agent warrants further investigation, and future studies could lead to the development of novel treatments for various physiological and pathological conditions.
合成方法
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde and piperidine followed by the addition of benzyl chloride and then cyclization with maleic anhydride. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
科学研究应用
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It acts as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This property has been used to study the role of dopamine and serotonin in various physiological and pathological conditions, including addiction, depression, and anxiety.
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-7-19(8-10-20)25-22(26)16-21(23(25)27)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFHCITPXFBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5189347.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5189366.png)
![5-(2-methylphenyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5189374.png)
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5189377.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5189393.png)
![methyl 4-({[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5189401.png)
![5-methyl-N-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5189407.png)
![diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate](/img/structure/B5189410.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B5189423.png)
![N-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5189433.png)
![2-[(2-bromobenzyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5189444.png)
